molecular formula C16H11ClN2O B13832749 2-(4-Chlorophenyl)benzoxazole-5-propiononitrile

2-(4-Chlorophenyl)benzoxazole-5-propiononitrile

Cat. No.: B13832749
M. Wt: 282.72 g/mol
InChI Key: CZYZYPMEZOLYIW-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)benzoxazole-5-propiononitrile is a chemical compound with the molecular formula C16H11ClN2O. It is a member of the benzoxazole family, which is known for its diverse applications in medicinal chemistry, materials science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)benzoxazole-5-propiononitrile typically involves the reaction of 2-aminophenol with 4-chlorobenzaldehyde under acidic conditions to form the benzoxazole ring. This intermediate is then reacted with propionitrile under basic conditions to yield the final product . The reaction conditions often include the use of catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts to improve yield and selectivity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and advanced purification techniques ensures high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)benzoxazole-5-propiononitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazole derivatives .

Scientific Research Applications

2-(4-Chlorophenyl)benzoxazole-5-propiononitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)benzoxazole-5-propiononitrile involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenyl)benzoxazole-5-propiononitrile is unique due to its specific functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H11ClN2O

Molecular Weight

282.72 g/mol

IUPAC Name

3-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]propanenitrile

InChI

InChI=1S/C16H11ClN2O/c17-13-6-4-12(5-7-13)16-19-14-10-11(2-1-9-18)3-8-15(14)20-16/h3-8,10H,1-2H2

InChI Key

CZYZYPMEZOLYIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)CCC#N)Cl

Origin of Product

United States

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